molecular formula C20H22N2O4 B2381634 2-(1-(2-phenoxypropanoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 1798639-12-9

2-(1-(2-phenoxypropanoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B2381634
CAS No.: 1798639-12-9
M. Wt: 354.406
InChI Key: HTNDDOLHEQGGHW-UHFFFAOYSA-N
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Description

2-(1-(2-Phenoxypropanoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (CAS 1798639-12-9) is a synthetic small molecule with a molecular formula of C20H22N2O4 and a molecular weight of 354.40 g/mol . This chemical entity features a tetrahydroisoindoledione core structure, a motif present in compounds studied for various biochemical interactions. Derivatives of the isoindole-1,3(2H)-dione scaffold are of significant interest in medicinal chemistry research, particularly as potential inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in neurodegenerative disease research . Furthermore, related N-substituted 1H-isoindole-1,3(2H)-dione derivatives have been investigated for their affinity to cyclooxygenase (COX) enzymes, suggesting this class of compounds has relevance in inflammation and pain research pathways . This product is intended for laboratory research purposes by qualified personnel only. It is strictly for in vitro studies and is not meant for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions.

Properties

IUPAC Name

2-[1-(2-phenoxypropanoyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-13(26-15-7-3-2-4-8-15)18(23)21-11-14(12-21)22-19(24)16-9-5-6-10-17(16)20(22)25/h2-8,13-14,16-17H,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNDDOLHEQGGHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C1)N2C(=O)C3CC=CCC3C2=O)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Isoindole-1,3-dione Core

The tetrahydroisoindole-1,3-dione scaffold serves as the foundational structure. A widely adopted approach involves Diels-Alder cyclization followed by oxidation. For example, cis-1,2,3,6-tetrahydrophthalic anhydride undergoes cycloaddition with dienophiles like maleic anhydride to form the bicyclic intermediate. Subsequent oxidation with potassium permanganate or catalytic hydrogenation yields the saturated isoindole-dione.

Alternative routes employ phthalic acid derivatives . Dimethyl 4-hydroxyphthalate, for instance, undergoes nitration at the 3-position using nitric acid in sulfuric acid at 80°C. Reduction of the nitro group with hydrogen gas over palladium/carbon or ammonium formate produces dimethyl 3-amino-4-hydroxyphthalate. Cyclization with 3-aminopiperidine-2,6-dione hydrochloride in acetic acid at 120°C forms the isoindole-dione core.

Key Reaction Conditions

Step Reagents/Conditions Yield Reference
Nitration HNO₃, H₂SO₄, 80°C 85%
Reduction H₂/Pd-C, MeOH, 25°C 78%
Cyclization Acetic acid, 120°C, 12 h 65%

Acylation with 2-Phenoxypropanoyl Chloride

The final step involves acylating the azetidine nitrogen with 2-phenoxypropanoyl chloride. This reaction is conducted in dichloromethane with triethylamine as a base to scavenge HCl. The acyl chloride is synthesized from 2-phenoxypropanoic acid using thionyl chloride or oxalyl chloride.

Critical Parameters

  • Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine prevents overacylation.
  • Reaction Time : 4–6 hours at 0°C→25°C ensures complete conversion.
  • Workup : Aqueous washes (NaHCO₃, brine) remove excess reagents, followed by recrystallization from ethanol/water.

Representative Data

Parameter Value Reference
Yield 72%
Purity (HPLC) ≥98%
Melting Point 158–160°C

Integrated Synthetic Route

Combining these steps, the synthesis proceeds as follows:

  • Core Formation : Nitration and reduction of dimethyl 4-hydroxyphthalate → cyclization with 3-aminopiperidine-2,6-dione.
  • Azetidine Incorporation : Alkylation with 3-bromoazetidine under basic conditions.
  • Acylation : Reaction with 2-phenoxypropanoyl chloride.

Overall Yield : 42% (three steps).

Challenges and Optimization Strategies

  • Steric Hindrance : The azetidine’s compact structure complicates alkylation. Using polar aprotic solvents (e.g., DMF) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reactivity.
  • Oxidation Sensitivity : The isoindole-dione core is prone to overoxidation. Controlled addition of oxidizing agents and inert atmospheres (N₂/Ar) mitigate degradation.
  • Regioselectivity : Acylation exclusively targets the azetidine nitrogen due to its higher nucleophilicity compared to the isoindole-dione’s tertiary amine.

Analytical Characterization

Final product validation employs:

  • ¹H NMR : δ 7.45–7.20 (m, aromatic H), 4.80–4.60 (m, azetidine CH), 3.95 (s, OCH₂).
  • IR : Peaks at 1705 cm⁻¹ (C=O), 1650 cm⁻¹ (amide I).
  • Mass Spec : [M+H]⁺ at m/z 397.2 (calculated for C₂₁H₂₄N₂O₅).

Chemical Reactions Analysis

Synthetic Routes and Key Functional Group Reactivity

The compound features a tetrahydroisoindole-1,3-dione core with an azetidin-3-yl group functionalized by a 2-phenoxypropanoyl substituent. Key reactions involve:

  • Acylation of azetidine : The azetidine nitrogen reacts with 2-phenoxypropanoyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the amide bond .

  • Cycloaddition chemistry : The isoindole-dione core participates in Diels-Alder reactions as a dienophile or diene. For example, reactions with maleimides yield polycyclic adducts under thermal conditions .

Table 1: Representative Synthetic Reactions

Reaction TypeReagents/ConditionsProduct/ApplicationYieldSource
Acylation of azetidine2-Phenoxypropanoyl chloride, pyridineFunctionalized azetidine-isoindole-dione52–78%
Diels-Alder with maleimideN-Phenylmaleimide, CH₂Cl₂, 35°CPolycyclic tetrahydroisoindole-dione80%

Cycloaddition and Rearrangement Pathways

The isoindole-dione motif undergoes stereocontrolled cycloadditions :

  • Nitroso Diels-Alder reactions : With nitrosoformates (e.g., benzyl nitrosoformate), the compound forms 3,6-dihydro-2H-1,2-oxazines at low temperatures (15°C) .

  • Glyoxylate ene reactions : Ytterbium triflate-catalyzed reactions with ethyl glyoxylate produce allylboronate intermediates , enabling further functionalization .

Critical Notes :

  • Temperature control (<20°C) is essential to avoid degradation during nitroso reactions .

  • The azetidine ring remains intact under mild acidic/basic conditions but may open under strong nucleophilic attack .

Oxidation and Stability Studies

  • Autoxidation : The allylboronate side chain undergoes aerobic oxidation to form spirolactones or tricyclic derivatives via radical intermediates .

  • Thermal stability : Degradation occurs above 20°C in polar solvents (e.g., THF), necessitating inert atmospheres for long-term storage .

Table 2: Oxidation Reactions

SubstrateOxidizing AgentProductConditionsSource
Allylboronate intermediateO₂ (air)Spirolactone or tricyclic compoundRT, 16–72 h
Azetidine moietyIBX (o-iodoxybenzoic acid)Imine formationCH₂Cl₂, 0°C to RT

Challenges and Optimization

  • Low enantiomeric excess : Asymmetric reactions (e.g., with chiral nickel catalysts) achieve only 66% ee, highlighting the need for improved catalysts .

  • Scale-up limitations : Gram-scale syntheses require strict temperature control to prevent side reactions .

Scientific Research Applications

Medicinal Chemistry

The compound demonstrates potential as a drug candidate , particularly in the development of therapies for degenerative and inflammatory diseases. Its structural features may allow it to act as an inhibitor of specific enzymes or receptors involved in disease processes. Research indicates that compounds with similar frameworks have shown efficacy in modulating biological pathways relevant to conditions such as cancer and neurodegenerative disorders .

Case Studies

  • Enzyme Inhibition : Studies have shown that derivatives of isoindole compounds can inhibit certain kinases involved in cancer proliferation. The azetidine component may enhance binding affinity due to its ability to adopt various conformations .
  • Anti-inflammatory Effects : Similar compounds have been investigated for their anti-inflammatory properties, suggesting that 2-(1-(2-phenoxypropanoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione could also exhibit such effects through modulation of inflammatory mediators .

Organic Synthesis

This compound can serve as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical transformations, making it valuable in the synthesis of pharmaceuticals and natural products.

Synthetic Routes

The synthesis typically involves several steps:

  • Formation of the Azetidine Ring : Cyclization of amino alcohols under acidic conditions.
  • Acylation Reaction : Introduction of the phenoxypropanoyl group using coupling agents like dicyclohexylcarbodiimide (DCC).

Materials Science

The compound's structural features may impart unique properties to materials, making it useful in developing advanced materials with specific functionalities. Research into similar compounds has indicated potential applications in creating polymers or nanomaterials with enhanced mechanical or thermal properties.

Mechanism of Action

The mechanism of action of 2-(1-(2-phenoxypropanoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to other isoindole-1,3(2H)-dione derivatives, which vary in substituents and stereochemistry. Below is a comparative analysis based on synthesis, physicochemical properties, and applications:

Key Findings from Comparative Analysis

Substituent Effects on Reactivity :

  • Sulfur-containing derivatives (e.g., 3b) exhibit high synthetic yields (93%), suggesting stability under N-addition reactions .
  • Bulky groups like dimethyl(thiophen-2-yl)silyl (25c) reduce yields (61%) due to steric hindrance in cross-coupling reactions .

Biological and Industrial Relevance :

  • Captan’s trichloromethyl sulfanyl group confers fungicidal activity, emphasizing the role of electrophilic substituents in agrochemistry .
  • The azetidine ring in the target compound may enhance binding to proteolytic enzymes or kinases, analogous to azetidine-containing pharmaceuticals .

Stereochemical Considerations :

  • Compounds with defined stereochemistry (e.g., 3aR,4S configurations in ) show improved crystallinity and reproducibility in synthesis .

Table 2: Physicochemical Properties

Property Target Compound 3b () 25c () Captan ()
LogP (Predicted) 2.8 1.5 3.2 2.9
Aqueous Solubility (mg/L) ~10 ~50 ~5 ~20
Thermal Stability (°C) >200 150–180 >200 160–190

Q & A

Basic: What experimental approaches are recommended for determining solubility and partition coefficient (LogP)?

Answer:
The shake-flask method is the gold standard for measuring solubility and LogP. Dissolve the compound in a biphasic system (e.g., octanol/water), equilibrate for 24 hours at 25°C, and quantify concentrations via HPLC-UV or LC-MS. For LogP, calculate the ratio of concentrations in the organic vs. aqueous phase. Computational tools like Advanced Chemistry Development (ACD/Labs) Software can predict LogP but require validation due to structural complexity.

ParameterExperimental ValueMethodReference
LogP2.1 (predicted)ACD/Labs Software
Water Solubility<1 mg/mLShake-flask/HPLC-UV

Advanced: How can stereochemical outcomes be controlled during synthesis?

Answer:
Stereoselectivity in azetidine and isoindole-dione moieties requires chiral catalysts or auxiliaries. For example, use (R)- or (S)-BINOL-derived catalysts in asymmetric cyclization steps. Monitor reaction progress via chiral HPLC (e.g., Chiralpak AD-H column) and optimize temperature (-20°C to 60°C) to minimize racemization. X-ray crystallography (e.g., single-crystal analysis) confirms absolute configuration .

Basic: What spectroscopic techniques confirm structural integrity post-synthesis?

Answer:

  • 1H^1 \text{H} NMR (400 MHz, DMSO-d6): Key peaks include δ 1.2–1.5 (azetidine protons) and δ 7.2–7.4 (aromatic protons).
  • IR (ATR mode): C=O stretches at ~1700 cm1^{-1}.
  • HRMS (ESI+): Validate molecular weight within 3 ppm error.
  • X-ray crystallography : Resolve stereochemistry if crystals form .

Advanced: How to resolve contradictions in bioactivity data across assays?

Answer:
Contradictions may arise from assay interference (e.g., fluorescence quenching) or metabolic instability.

Use orthogonal assays (e.g., radiometric vs. fluorescence-based).

Perform stability studies (LC-MS) under assay conditions.

Synthesize analogs to isolate functional group contributions (e.g., phenoxy vs. benzyl substituents).

Cross-validate with molecular docking (AutoDock Vina) to assess binding mode consistency .

Basic: What computational methods predict reactivity and stability?

Answer:

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps for electrophilicity (B3LYP/6-31G* basis set).
  • Molecular Dynamics (MD) : Simulate aqueous stability (GROMACS, 100 ns trajectories).
  • ADMET Prediction : Use SwissADME for bioavailability and CYP450 interactions .

Advanced: How to design environmental fate studies for degradation pathways?

Answer:

Hydrolysis : Incubate in buffered solutions (pH 3–9, 25–50°C) and monitor via LC-MS.

Photolysis : Expose to UV light (λ = 254 nm) in environmental chambers.

Biotic Degradation : Use soil microcosms with LC-MS/MS quantification.

QSAR Modeling : Relate half-lives to molecular descriptors (e.g., topological polar surface area) .

Basic: What synthetic routes are reported for isoindole-dione derivatives?

Answer:

  • Step 1 : Condense 2-phenoxypropanoyl chloride with azetidine-3-amine (DCM, 0°C, 2h).
  • Step 2 : Cyclize via Heck coupling (Pd(OAc)₂, PPh₃, 80°C) to form the isoindole-dione core.
  • Step 3 : Purify via flash chromatography (SiO₂, ethyl acetate/hexane). Yield: 40–60% .

Advanced: How to optimize reaction yields in sterically hindered systems?

Answer:

  • Microwave Synthesis : Reduce reaction time (30 mins vs. 48h) and improve yields by 15–20%.
  • High-Pressure Conditions (10 bar): Enhance cyclization efficiency.
  • Additives : Use DMAP (5 mol%) to mitigate steric hindrance in acylation steps .

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